5-Bromo-1,2-dimethyl-1H-naphtho[1,2-D]imidazole
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Overview
Description
5-Bromo-1,2-dimethyl-1H-naphtho[1,2-D]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom and two methyl groups attached to the imidazole ring, which is fused with a naphthalene moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 5-Bromo-1,2-dimethyl-1H-naphtho[1,2-D]imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the copper-catalyzed [3 + 2] cycloaddition reaction, which provides multisubstituted imidazoles in good yields and high regioselectivity using oxygen as an oxidant .
Chemical Reactions Analysis
5-Bromo-1,2-dimethyl-1H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromine atom or other functional groups in the molecule.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-1,2-dimethyl-1H-naphtho[1,2-D]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-dimethyl-1H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
5-Bromo-1,2-dimethyl-1H-naphtho[1,2-D]imidazole can be compared with other similar compounds, such as:
1,2-Dimethylimidazole: Lacks the bromine atom and naphthalene moiety, resulting in different chemical and biological properties.
5-Bromo-1-methyl-1H-imidazole: Similar structure but lacks the second methyl group and naphthalene moiety, leading to different reactivity and applications.
4,5-Dibromo-1,2-dimethyl-1H-imidazole:
The unique structure of this compound, with its bromine atom and fused naphthalene moiety, distinguishes it from these similar compounds and contributes to its specific properties and applications.
Properties
CAS No. |
62148-29-2 |
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Molecular Formula |
C13H11BrN2 |
Molecular Weight |
275.14 g/mol |
IUPAC Name |
5-bromo-1,2-dimethylbenzo[e]benzimidazole |
InChI |
InChI=1S/C13H11BrN2/c1-8-15-12-7-11(14)9-5-3-4-6-10(9)13(12)16(8)2/h3-7H,1-2H3 |
InChI Key |
FLMHZUHXZGPZRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C3=CC=CC=C3C(=C2)Br |
Origin of Product |
United States |
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